molecular formula C16H11Cl2N3O2 B7710114 2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

Cat. No.: B7710114
M. Wt: 348.2 g/mol
InChI Key: ZVSCDRDKAYFCBC-UHFFFAOYSA-N
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Description

2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the benzamide core. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to a cascade of biochemical events that result in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2-chloro-N-(3-chlorophenyl)acetamide

Uniqueness

Compared to these similar compounds, 2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-12-7-3-1-5-10(12)15-20-14(23-21-15)9-19-16(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCDRDKAYFCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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